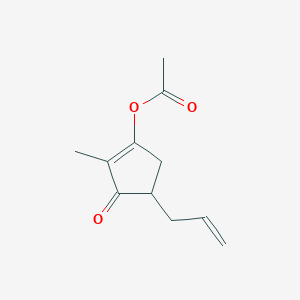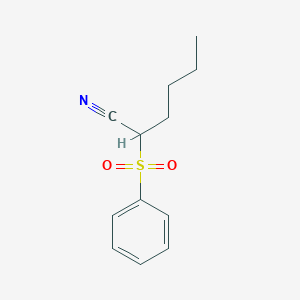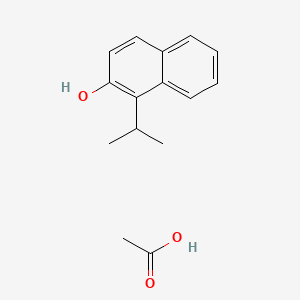
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide: is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of an octadecanoyl group attached to the nitrogen atom of the aspartamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide typically involves the following steps:
Formation of the Aspartamide Backbone: The initial step involves the preparation of L-aspartamide through the reaction of L-aspartic acid with ammonia or an amine.
Attachment of the Octadecanoyl Group: The octadecanoyl group is introduced through an acylation reaction using octadecanoyl chloride in the presence of a base such as pyridine or triethylamine.
N-Butylation: The final step involves the N-butylation of the aspartamide using butyl bromide or butyl chloride in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide may involve large-scale batch or continuous processes. The key steps include:
Bulk Synthesis of L-Aspartamide: Utilizing efficient reactors and optimized reaction conditions to produce L-aspartamide in large quantities.
Acylation and N-Butylation: Employing automated systems for the acylation and N-butylation steps to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide can undergo oxidation reactions, particularly at the butyl and octadecanoyl groups.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, targeting the amide groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of bases like sodium hydride or potassium carbonate.
Major Products Formed:
Oxidation Products: Carboxylic acids or ketones derived from the oxidation of the butyl and octadecanoyl groups.
Reduction Products: Amines or alcohols resulting from the reduction of the amide groups.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound is studied for its potential role in biological systems, including its interactions with proteins and enzymes. It may serve as a model compound for studying amide bond formation and hydrolysis.
Medicine: Research is ongoing to explore the potential therapeutic applications of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide, including its use as a drug delivery agent or as a component in pharmaceutical formulations.
Industry: In the industrial sector, the compound is investigated for its use in the production of specialty chemicals, surfactants, and lubricants.
Mecanismo De Acción
The mechanism of action of N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through the following pathways:
Binding to Enzymes: The amide groups can form hydrogen bonds with enzyme active sites, potentially inhibiting or modulating enzyme activity.
Membrane Interaction: The long octadecanoyl chain allows the compound to interact with lipid membranes, affecting membrane fluidity and permeability.
Comparación Con Compuestos Similares
O-octadecanoyl-L-carnitine: An O-acyl-L-carnitine with a similar octadecanoyl group.
N-octadecanoyl-L-Homoserine lactone: A compound with an octadecanoyl group attached to a homoserine lactone backbone.
Octadecanoic acid: A simple fatty acid with an octadecanoyl group.
Uniqueness: N1,N~4~-Dibutyl-N~2~-octadecanoyl-L-aspartamide is unique due to its specific combination of an aspartamide backbone with butyl and octadecanoyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
63663-32-1 |
|---|---|
Fórmula molecular |
C30H59N3O3 |
Peso molecular |
509.8 g/mol |
Nombre IUPAC |
(2S)-N,N'-dibutyl-2-(octadecanoylamino)butanediamide |
InChI |
InChI=1S/C30H59N3O3/c1-4-7-10-11-12-13-14-15-16-17-18-19-20-21-22-23-28(34)33-27(30(36)32-25-9-6-3)26-29(35)31-24-8-5-2/h27H,4-26H2,1-3H3,(H,31,35)(H,32,36)(H,33,34)/t27-/m0/s1 |
Clave InChI |
IJYXZPLSZJMTOP-MHZLTWQESA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CC(=O)NCCCC)C(=O)NCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)NC(CC(=O)NCCCC)C(=O)NCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


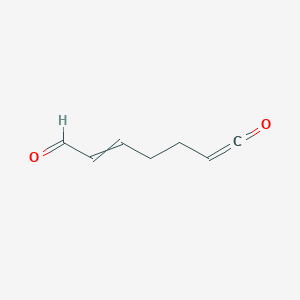
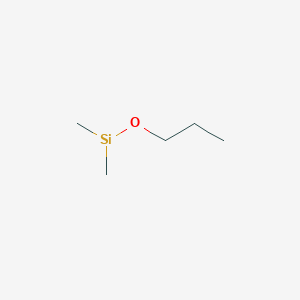
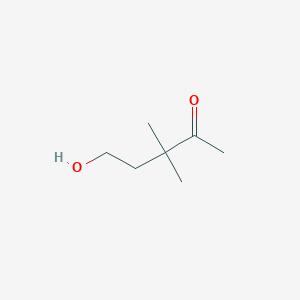
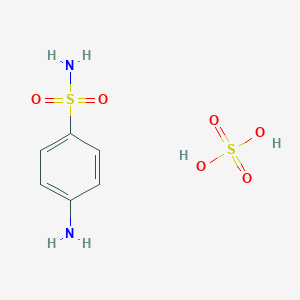
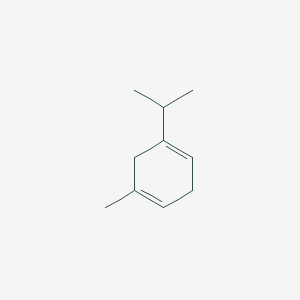

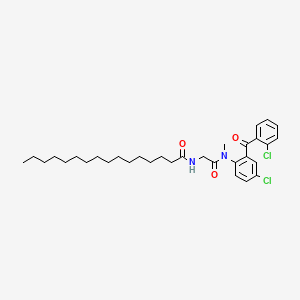

![Ethyl [4-(2-methylpropanoyl)phenyl]acetate](/img/structure/B14484019.png)
